
1-(3-Phenyl-2-propynyl)-4-(2-pyridinyl)piperazine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Phenyl-2-propynyl)-4-(2-pyridinyl)piperazine dihydrochloride is a chemical compound that has gained considerable attention in the scientific community due to its potential applications in various research fields. This compound is also known as PAPP, and it is a piperazine derivative that has been synthesized for a wide range of scientific research purposes.
Mécanisme D'action
The mechanism of action of 1-(3-Phenyl-2-propynyl)-4-(2-pyridinyl)piperazine dihydrochloride involves the inhibition of MAO-B enzyme activity. This leads to an increase in the levels of dopamine and serotonin in the brain, which are important neurotransmitters that are involved in regulating mood, behavior, and cognition. The inhibition of MAO-B also leads to a reduction in the production of reactive oxygen species, which are known to cause oxidative damage to cells and tissues.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(3-Phenyl-2-propynyl)-4-(2-pyridinyl)piperazine dihydrochloride have been extensively studied in various experimental models. It has been found to have neuroprotective effects, as it reduces the production of reactive oxygen species and protects neurons from oxidative damage. It has also been found to improve cognitive function and memory in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3-Phenyl-2-propynyl)-4-(2-pyridinyl)piperazine dihydrochloride has several advantages for lab experiments. It is a potent and selective inhibitor of MAO-B, which makes it a valuable tool for studying the role of this enzyme in various neurological disorders. It is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, one limitation of this compound is that it has poor solubility in water, which can make it difficult to use in some experimental settings.
Orientations Futures
There are several future directions for the research on 1-(3-Phenyl-2-propynyl)-4-(2-pyridinyl)piperazine dihydrochloride. One direction is to study its potential therapeutic applications in various neurological disorders such as Parkinson's disease, depression, and Alzheimer's disease. Another direction is to develop more potent and selective MAO-B inhibitors based on the structure of this compound. Additionally, further studies are needed to investigate the safety and toxicity of this compound in animal models and humans.
Méthodes De Synthèse
The synthesis of 1-(3-Phenyl-2-propynyl)-4-(2-pyridinyl)piperazine dihydrochloride involves the reaction between 3-phenylpropynal and 2-pyridinemethanamine in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in a solvent such as methanol or ethanol, and the resulting product is purified using standard techniques such as recrystallization or chromatography.
Applications De Recherche Scientifique
1-(3-Phenyl-2-propynyl)-4-(2-pyridinyl)piperazine dihydrochloride has been widely used in various scientific research fields. It has been found to be a potent and selective inhibitor of monoamine oxidase B (MAO-B), an enzyme that is involved in the metabolism of neurotransmitters such as dopamine and serotonin. This compound has been used to study the role of MAO-B in various neurological disorders such as Parkinson's disease, depression, and Alzheimer's disease.
Propriétés
IUPAC Name |
1-(3-phenylprop-2-ynyl)-4-pyridin-2-ylpiperazine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3.2ClH/c1-2-7-17(8-3-1)9-6-12-20-13-15-21(16-14-20)18-10-4-5-11-19-18;;/h1-5,7-8,10-11H,12-16H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRCXASDDUDMZLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC#CC2=CC=CC=C2)C3=CC=CC=N3.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Phenyl-2-propynyl)-4-(2-pyridinyl)piperazine dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

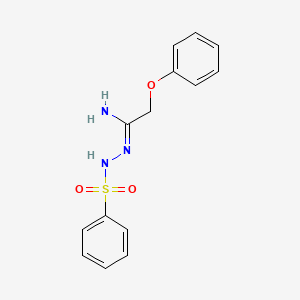
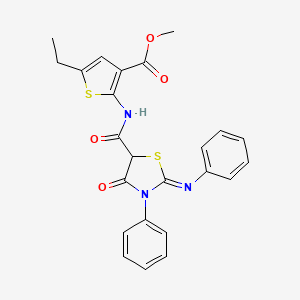
![2-Chloro-N-[1-(2-methoxyphenyl)piperidin-4-yl]pyridine-3-carboxamide](/img/structure/B2620027.png)
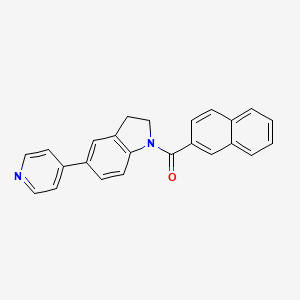
![Methyl 2-{3-methyl-8-[(4-methylphenyl)amino]-2,6-dioxo-1,3,7-trihydropurin-7-y l}acetate](/img/structure/B2620037.png)
![7-(2-((1H-benzo[d]imidazol-2-yl)thio)ethyl)-3-methyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione](/img/structure/B2620038.png)

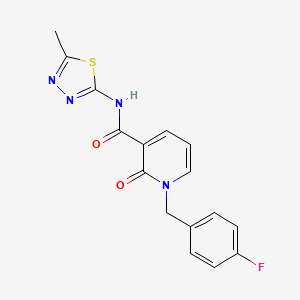
![Methyl 3-(2,6-difluorobenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2620041.png)
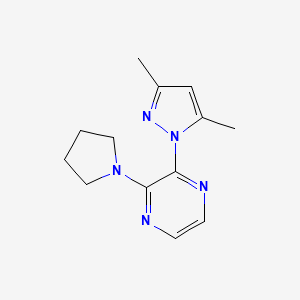

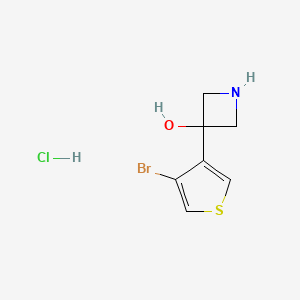
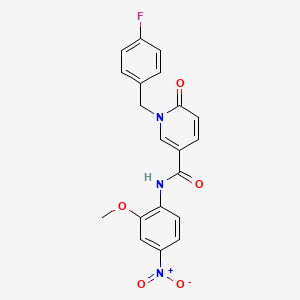
![2-[[2-[(7-Methyl-4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]-3-phenylpropanoic acid](/img/structure/B2620046.png)